ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate
Description
Ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate is a heterocyclic compound featuring a fused pyrazoloquinazoline core. Its structure includes a methyl group at position 1, an ethyl ester at position 3, and an amino substituent at position 8 (Figure 1).
Properties
IUPAC Name |
ethyl 8-amino-1-methyl-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c1-3-20-12(19)10-8-5-4-7-6-15-13(14)16-9(7)11(8)18(2)17-10/h6H,3-5H2,1-2H3,(H2,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUAHQNVJSKHHDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C2=C1CCC3=CN=C(N=C32)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of an intermediate through nucleophilic addition, followed by intramolecular cyclization and elimination steps . Specific reagents and catalysts, such as methanesulfonic acid, may be used to facilitate these reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a quinazoline derivative with additional oxygen functionalities, while reduction could produce a more saturated compound.
Scientific Research Applications
Ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate involves its interaction with molecular targets such as enzymes. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various cellular pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Core Structure Variations
The pyrazolo[4,3-h]quinazoline scaffold differentiates this compound from related derivatives. For example:
- Pyrazolo[1,5-a]quinazoline derivatives (e.g., 4,5-dihydro-5-oxopyrazolo[1,3-a]quinazoline-3-carboxylic acid) exhibit a distinct ring fusion pattern, altering electronic properties and steric interactions .
- Pyrrolo-triazolo-pyrazine hybrids (e.g., ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate) replace the quinazoline moiety with triazolo-pyrazine, affecting binding affinities .
Substituent Effects
Table 1: Key Substituent Comparisons
Key Observations :
- Position 3 : The ethyl ester in the target compound may enhance cell permeability compared to carboxylic acid derivatives (e.g., CDK2 inhibitor in ), which are more polar and likely less bioavailable.
- Position 1 : Methyl substitution is conserved in CDK2 inhibitors , whereas PCM-075 uses a 2-hydroxyethyl group to improve solubility via fumarate salt formation .
Kinase Inhibition
The target compound’s pyrazoloquinazoline core is structurally analogous to 1-methyl-8-(phenylamino)-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylic acid, a CDK2 inhibitor co-crystallized with cyclin A (PDB entry) . The ethyl ester may act as a prodrug, metabolized in vivo to the active carboxylic acid form, extending duration of action.
Solubility and Bioavailability
- Ethyl ester vs. carboxylic acid : The ester group in the target compound likely improves oral absorption compared to the carboxylic acid derivative, which may require formulation as a salt (e.g., fumarate in PCM-075) for adequate solubility .
- Salt forms : PCM-075’s fumarate salt enhances stability and dissolution, a strategy applicable to the target compound if bioavailability issues arise .
Biological Activity
Ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate is a heterocyclic compound known for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its unique substitution pattern, which may confer specific biological properties, particularly in cancer research.
Chemical Structure and Properties
The compound's chemical formula is , and it features a pyrazoloquinazoline core that is significant for its biological interactions. The presence of both pyrazole and quinazoline rings makes it distinct from other similar compounds, contributing to its unique pharmacological profile .
This compound operates primarily through enzyme inhibition. It binds to the active sites of specific enzymes, blocking substrate access and subsequently affecting various cellular pathways. This mechanism positions it as a candidate for drug development, particularly in oncology .
Anticancer Potential
Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell growth across various cell lines. For example, a study involving pyrazolo[1,5-a]pyrimidine derivatives showed that related compounds could achieve a mean growth inhibition (GI%) of approximately 43.9% across 56 different cancer cell lines .
Case Studies and Research Findings
- Inhibition of Kinases : this compound has been explored for its inhibitory effects on cyclin-dependent kinases (CDK) and TRKA. In studies, compounds similar to this one demonstrated IC50 values ranging from 0.09 to 1.58 µM against CDK2 and TRKA, indicating potent inhibitory activity .
- Cytotoxicity Assessment : In evaluations against renal carcinoma cell lines (RFX 393), derivatives of this compound exhibited moderate cytotoxic effects compared to standard reference drugs like staurosporine. Notably, one derivative showed an IC50 value of 11.70 µM, showcasing its potential as an effective therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Type | Activity Level | IC50 Range (µM) |
|---|---|---|
| Ethyl 8-amino derivative | Moderate to High | 0.09 - 1.58 |
| Pyrazolo[3,4-d]pyrimidine | Significant | 0.22 - 0.89 |
| Quinazoline derivatives | Variable | Varies widely |
This table highlights the comparative biological activities of ethyl 8-amino derivatives against other similar compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for ethyl 8-amino-1-methyl-4,5-dihydro-1H-pyrazolo[4,3-h]quinazoline-3-carboxylate, and how can reaction yields be improved?
- Methodology : Begin with cyclocondensation of pyrazole and quinazoline precursors under reflux in polar aprotic solvents (e.g., N,N-dimethylacetamide). Optimize stoichiometry using design of experiments (DoE) to minimize side reactions, such as over-alkylation or hydrolysis. Monitor reaction progression via TLC or HPLC, and employ purification via silica gel chromatography with gradient elution (e.g., ethyl acetate/hexane) .
- Key Parameters : Reaction temperature (80–100°C), catalyst selection (e.g., K₂CO₃ for deprotonation), and solvent polarity. Yield improvements (>70%) are achievable by controlling moisture levels and inert atmospheres .
Q. How should researchers design experiments to characterize the compound’s purity and structural integrity?
- Methodology : Use a multi-technique approach:
- LC-MS : Confirm molecular weight (MW = calculated 316.3 g/mol) and detect impurities.
- ¹H/¹³C NMR : Assign peaks for the pyrazole (δ 6.8–7.2 ppm), quinazoline (δ 4.1–4.5 ppm for dihydro protons), and ester groups (δ 1.2–1.4 ppm for ethyl CH₃) .
- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values.
- Data Cross-Validation : Compare spectral data with structurally analogous pyrazoloquinazolines to resolve ambiguities (e.g., distinguishing NH₂ vs. CH₃ environments) .
Q. What in vitro assays are suitable for initial bioactivity screening of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or PDE inhibitors) due to the compound’s heterocyclic core. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases). Include positive controls (e.g., staurosporine) and validate results via dose-response curves (IC₅₀ calculations). Adjust assay buffers to maintain compound solubility (DMSO <1% v/v) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to target proteins, and what are the limitations?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger) using crystal structures of target proteins (e.g., CDK4/6). Parameterize the compound’s force field with quantum mechanical calculations (DFT/B3LYP) for accurate charge distribution. Cross-validate with MD simulations (NAMD/GROMACS) to assess binding stability .
- Limitations : False positives may arise from rigid docking; account for protein flexibility and solvation effects. Experimental validation (SPR or ITC) is critical to confirm computational predictions .
Q. What strategies resolve contradictions in observed vs. predicted reaction outcomes during scale-up?
- Methodology : Apply reaction path analysis via quantum chemical calculations (e.g., Gaussian) to identify kinetic vs. thermodynamic control. For example, unexpected byproducts (e.g., regioisomers) may form due to transition-state barriers. Use DoE to optimize parameters (e.g., heating rate, stirring efficiency) and mitigate side reactions .
- Case Study : A 10% yield drop at 10-g scale was traced to inadequate mixing; switching to a flow reactor improved consistency (yield ±2%) .
Q. How can the compound’s pharmacokinetic (PK) profile be optimized for in vivo studies?
- Methodology : Modify substituents to enhance solubility (e.g., replacing ethyl ester with PEGylated groups) or reduce metabolic clearance (e.g., fluorination). Use metabolic stability assays (liver microsomes) and logP measurements (shake-flask/HPLC) to guide derivatization. Validate bioavailability via rodent PK studies (IV/PO dosing) .
- Data-Driven Approach : Structure-activity relationship (SAR) tables comparing logP, t₁/₂, and IC₅₀ values for derivatives guide lead optimization .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
